bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane
Overview
Description
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is a compound known for its application in organic light-emitting diodes (OLEDs). It contains four electron-donating carbazole groups linked by a diphenylsilane unit, which enhances its stability and efficiency in electronic devices .
Mechanism of Action
Target of Action
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane, also known as SimCP2, is primarily used in the fabrication of organic light-emitting diodes (OLEDs) . Its primary targets are the emissive layers of these devices, where it acts as a host material for phosphorescent dopants .
Mode of Action
SimCP2 contains four electron-donating carbazole groups with two mCP units (a well-known host material) joined together by a diphenylsilane link . It possesses a wide triplet band gap (ET = 3.0 eV), high carrier mobility, and ambipolar transport property .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic and photonic processes. SimCP2’s wide triplet band gap allows it to host blue phosphorescent dopants, facilitating efficient energy transfer from the host to the dopant . This results in high-efficiency electroluminescence.
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of SimCP2, we can discuss its properties relevant to device fabrication. SimCP2 has a high glass transition temperature (Tg = 148 °C), indicating its stability under heat . Its solution processability gives it an advantage in device fabrication, enabling higher device efficiency .
Result of Action
The use of SimCP2 in OLEDs results in devices with high luminance and enhanced lifetime . For instance, devices using SimCP2 as a host for the blue phosphorescent dopant FIrpic have achieved a maximum external quantum efficiency (EQE) of 17.7% and a maximum power efficiency of 24.2 lm/W .
Action Environment
The performance of SimCP2 in OLEDs can be influenced by various environmental factors. For example, the quality of the thin films it forms can be affected by the conditions under which the device is fabricated. Additionally, the operational stability and lifetime of the OLEDs can be influenced by environmental conditions such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane plays a crucial role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes, proteins, and other biomolecules through its electron-donating carbazole groups. These interactions are primarily non-covalent, involving π-π stacking and hydrogen bonding. The compound’s diphenylsilane core provides a rigid framework that enhances its stability and interaction with biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. The compound’s ability to interact with cellular membranes also impacts cell function, potentially altering membrane fluidity and permeability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy cell signaling. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as those involved in the synthesis and degradation of biomolecules. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane involves the reaction of 3,5-di(9H-carbazol-9-yl)phenylboronic acid with diphenyldichlorosilane under palladium-catalyzed Suzuki coupling conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Sublimation is often used to obtain ultra-pure grade chemicals .
Chemical Reactions Analysis
Types of Reactions
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is extensively used in scientific research, particularly in the field of organic electronics. Its applications include:
OLEDs: It serves as a host material in blue phosphorescent OLEDs, enhancing device efficiency and stability.
Semiconductors: The compound’s high carrier mobility and ambipolar transport properties make it suitable for use in semiconducting devices.
Photovoltaics: It is also explored for use in organic photovoltaic cells due to its excellent photophysical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Similar in structure but with different electronic properties.
1,3-bis(9H-carbazol-9-yl)benzene: Another carbazole-based compound used in OLEDs.
Uniqueness
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is unique due to its combination of high triplet energy, excellent thermal stability, and solution processability. These properties make it a preferred choice for high-performance OLED applications .
Properties
IUPAC Name |
bis[3,5-di(carbazol-9-yl)phenyl]-diphenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48N4Si/c1-3-23-53(24-4-1)77(54-25-5-2-6-26-54,55-45-49(73-65-35-15-7-27-57(65)58-28-8-16-36-66(58)73)43-50(46-55)74-67-37-17-9-29-59(67)60-30-10-18-38-68(60)74)56-47-51(75-69-39-19-11-31-61(69)62-32-12-20-40-70(62)75)44-52(48-56)76-71-41-21-13-33-63(71)64-34-14-22-42-72(64)76/h1-48H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNEESKPPIAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138763 | |
Record name | 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
997.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944465-42-3 | |
Record name | 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944465-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9′,9′′,9′′′-[(Diphenylsilylene)di-5,1,3-benzenetriyl]tetrakis[9H-carbazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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